molecular formula C10H7BrClF3OS B14048000 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14048000
M. Wt: 347.58 g/mol
InChI Key: IBLGRPRYBYPJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethylthio group. The final step involves the chlorination of the propan-2-one moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethylthio groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

  • 1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one
  • 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-2-one
  • 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chlorobutan-2-one

Uniqueness: 1-(4-Bromo-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-[4-bromo-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H7BrClF3OS/c11-8-2-1-6(3-7(16)5-12)4-9(8)17-10(13,14)15/h1-2,4H,3,5H2

InChI Key

IBLGRPRYBYPJEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)SC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.